molecular formula C20H16FN7O3 B267912 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267912
M. Wt: 421.4 g/mol
InChI Key: PTCDNYPAPXJWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as DMF-DAPTO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a potent serotonin receptor agonist that selectively activates the 5-HT2A receptor. Activation of this receptor has been shown to modulate various neurotransmitter systems, including dopamine and glutamate, which are implicated in various psychiatric disorders. 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting cell proliferation.
Biochemical and Physiological Effects:
8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, induction of apoptosis in cancer cells, and inhibition of cell proliferation. 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, its potential anticancer activity, and its potential neuroprotective effects. However, 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has limitations for lab experiments, including its high cost and limited availability, as well as potential toxicity and side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, including further optimization of synthesis methods, identification of new potential therapeutic targets, and investigation of potential applications in other fields of scientific research. 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has potential applications in drug discovery and development, particularly in the development of new drugs for psychiatric disorders and cancer. Further research is needed to fully understand the potential of 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and to develop new therapeutic strategies based on its unique properties.

Synthesis Methods

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized using various methods, including the Pictet-Spengler reaction and the Ullmann coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone, followed by cyclization to form the heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one core structure. The Ullmann coupling reaction involves the coupling of a halogenated aromatic compound with an amine derivative to form the heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one core structure. Both methods have been used successfully to synthesize 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, and further optimization of these methods is ongoing.

Scientific Research Applications

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various fields of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which has been implicated in various psychiatric disorders. 8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have potential anticancer activity, particularly against breast cancer cell lines, by inducing apoptosis and inhibiting cell proliferation.

properties

Product Name

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C20H16FN7O3

Molecular Weight

421.4 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16FN7O3/c1-30-13-8-5-11(9-14(13)31-2)18-15-16(10-3-6-12(21)7-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3

InChI Key

PTCDNYPAPXJWFP-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)OC

SMILES

COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)OC

Origin of Product

United States

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